1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 496941-62-9
Cat. No.: VC3778628
Molecular Formula: C11H9F2NO3
Molecular Weight: 241.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496941-62-9 |
|---|---|
| Molecular Formula | C11H9F2NO3 |
| Molecular Weight | 241.19 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9F2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
| Standard InChI Key | ZONVRPYTUSSRDE-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)C(=O)O |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Properties
1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.1909 g/mol . This compound is characterized by a pyrrolidine ring system with a carboxylic acid substituent at the 3-position and an oxo (keto) group at the 5-position. The pyrrolidine nitrogen is bonded to a 3,4-difluorophenyl group, which contributes significantly to its physicochemical properties and biological activity profile.
The compound is registered with CAS number 496941-62-9 . Its structural features include:
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A five-membered pyrrolidine ring with a lactam (cyclic amide) structure
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A carboxylic acid functional group at position 3 of the pyrrolidine ring
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A 3,4-difluorophenyl group attached to the nitrogen atom
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Two fluorine atoms at positions 3 and 4 of the phenyl ring
The presence of fluorine atoms in the phenyl ring substantially influences the compound's lipophilicity, metabolic stability, and binding affinity to potential biological targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance pharmacokinetic properties and improve drug-like characteristics of lead compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F2NO3 |
| Molecular Weight | 241.1909 g/mol |
| CAS Number | 496941-62-9 |
| MDL Number | MFCD03082778 |
| Physical State | Solid |
| Functional Groups | Carboxylic acid, lactam, fluorophenyl |
| Structural Classification | Fluorinated pyrrolidine carboxylic acid |
Biological Activities and Applications
Though specific biological activity data for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is limited in the provided search results, information on structurally related compounds offers valuable insights into potential applications and biological properties of this compound.
Antimicrobial Activity
Analogous compounds in the pyrrolidine-3-carboxylic acid class have demonstrated promising antimicrobial properties. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue exhibit structure-dependent antimicrobial activity against Gram-positive pathogens . These compounds have been investigated as potential candidates for addressing the increasing antimicrobial resistance among Gram-positive pathogens and pathogenic fungi, which represents a major public healthcare threat.
The structural similarity between these compounds and 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid suggests that the latter may also possess antimicrobial properties, particularly against Gram-positive bacteria. The presence of fluorine atoms in the phenyl ring could potentially enhance membrane permeability and target binding, leading to improved antimicrobial efficacy.
Anticancer Activity
Derivatives of structurally similar compounds have been investigated for their anticancer properties against various cancer cell lines. Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed significant cytotoxic activity against breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines .
The anticancer activity of these compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. Several derivatives, particularly those containing specific functional groups such as hydrazones and azoles, demonstrate noteworthy anticancer activity.
Table 2: Anticancer Activity of Related Pyrrolidine-3-carboxylic Acid Derivatives
| Compound | Cancer Cell Lines | Activity Level |
|---|---|---|
| Hydrazone derivatives (7b, 9a, 9c, 9e, 9f, 10) | MDA-MB-231 (Breast cancer) | Significant activity |
| Hydrazone derivatives (7b, 9a, 9c, 9e, 9f, 10) | PPC-1 (Prostate cancer) | Significant activity |
| Hydrazone derivatives (7b, 9a, 9c, 9e, 9f, 10) | A375 (Melanoma) | Significant activity |
Given these findings, 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid may serve as a valuable scaffold for developing novel anticancer agents through appropriate structural modifications and derivatization.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives is crucial for optimizing their biological activities and developing more potent therapeutic agents.
Impact of Fluorine Substitution
The position and number of fluorine atoms on the phenyl ring significantly influence the biological properties of these compounds. Fluorine substitution affects:
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Lipophilicity and membrane permeability
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Metabolic stability and resistance to enzymatic degradation
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Binding affinity to target proteins through hydrogen bonding and electrostatic interactions
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Electronic distribution within the molecule, affecting reactivity patterns
The 3,4-difluoro substitution pattern in 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid likely confers distinctive pharmacological properties compared to other substitution patterns, such as 2,4-difluoro or 3,5-difluoro arrangements found in similar compounds .
Carboxylic Acid Modification
The carboxylic acid group at the 3-position of the pyrrolidine ring serves as a key point for structural diversification. Modifications of this functional group can lead to derivatives with altered physicochemical properties and biological activities:
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Esterification improves lipophilicity and membrane penetration
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Amide formation enhances stability and can introduce additional binding interactions
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Hydrazide derivatives can form hydrogen bonds with target proteins
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Conversion to hydrazones creates extended conjugated systems with potential intercalating properties
These structural modifications provide opportunities for fine-tuning the biological activities of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and developing derivatives with enhanced potency and selectivity.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Standard analytical techniques employed for characterizing this compound include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the pyrrolidine ring protons, aromatic protons of the difluorophenyl group, and the carboxylic acid proton. The presence of fluorine atoms creates distinctive splitting patterns in both proton and carbon NMR spectra due to heteronuclear coupling.
Infrared (IR) spectroscopy reveals characteristic absorption bands for key functional groups:
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Carboxylic acid O-H stretch (broad band at approximately 3000-2500 cm⁻¹)
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Carbonyl C=O stretch of both the carboxylic acid and lactam (approximately 1700-1650 cm⁻¹)
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C-F stretching vibrations (approximately 1400-1000 cm⁻¹)
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structural features. The molecular ion peak for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid would appear at m/z 241, corresponding to its molecular weight of 241.1909 .
Computational Analysis
| Package Size | Typical Purity | Availability |
|---|---|---|
| 250 mg | 95.0% | In stock |
| 1 g | 98% | In stock |
| 2.5 g | 95.0% | In stock |
| 5 g | 98% | In stock |
| 10 g | 98% | In stock |
| 25 g | 98% | In stock |
Future Research Directions
The current understanding of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid points to several promising avenues for future research:
Medicinal Chemistry Investigations
Developing focused libraries of derivatives to explore structure-activity relationships and identify compounds with enhanced biological activities represents a key research direction. Particular emphasis could be placed on:
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Varying the substitution pattern on the phenyl ring to optimize target binding
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Exploring bioisosteric replacements for the carboxylic acid group
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Incorporating additional functional groups to improve pharmacokinetic properties
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Designing hybrid molecules combining the pyrrolidine scaffold with other bioactive moieties
Mechanistic Studies
Elucidating the precise mechanisms of action for the antimicrobial and anticancer activities observed in this class of compounds would provide valuable insights for rational drug design. These studies might include:
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Target identification through affinity chromatography and proteomics approaches
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Binding mode studies using X-ray crystallography or molecular docking
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Investigation of effects on cellular signaling pathways
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Resistance development studies to understand potential limitations
Formulation Development
For compounds showing promising biological activities, developing appropriate formulations to enhance solubility, stability, and bioavailability would be essential for advancing toward preclinical and clinical applications.
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